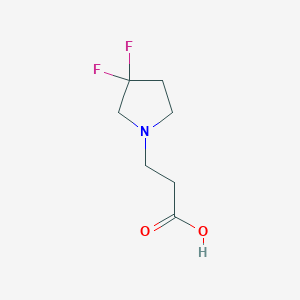

3-(3,3-Difluoropyrrolidin-1-yl)propanoic acid

CAS No.: 1866733-82-5

Cat. No.: VC3185690

Molecular Formula: C7H11F2NO2

Molecular Weight: 179.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1866733-82-5 |

|---|---|

| Molecular Formula | C7H11F2NO2 |

| Molecular Weight | 179.16 g/mol |

| IUPAC Name | 3-(3,3-difluoropyrrolidin-1-yl)propanoic acid |

| Standard InChI | InChI=1S/C7H11F2NO2/c8-7(9)2-4-10(5-7)3-1-6(11)12/h1-5H2,(H,11,12) |

| Standard InChI Key | TWJXASLSHLMEFD-UHFFFAOYSA-N |

| SMILES | C1CN(CC1(F)F)CCC(=O)O |

| Canonical SMILES | C1CN(CC1(F)F)CCC(=O)O |

Introduction

3-(3,3-Difluoropyrrolidin-1-yl)propanoic acid is a synthetic organic compound with the molecular formula C7H11F2NO2 and a molecular weight of approximately 179.16 g/mol . It features a pyrrolidine ring with two fluorine atoms attached to the same carbon, which is linked to a propanoic acid chain. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential biological activity.

Synthesis and Chemical Reactions

The synthesis of 3-(3,3-difluoropyrrolidin-1-yl)propanoic acid involves complex organic chemistry techniques, potentially including the use of coupling agents and protecting groups to ensure selective reactions. The compound's fluorinated pyrrolidine moiety can participate in various chemical reactions, influenced by catalysts or specific reaction conditions.

Biological Activity and Applications

While specific biological activity data for 3-(3,3-difluoropyrrolidin-1-yl)propanoic acid is limited, compounds with similar structures, such as difluoropyrrolidine derivatives, have been studied for their potential in pharmaceutical applications. These compounds can interact with biological targets, making them interesting for drug development.

Related Compounds and Research

Related compounds, such as (S)-3-(4,4-difluoropyrrolidin-2-yl)propanoic acid, have been extensively studied for their pharmacological properties and potential use in medicinal chemistry. These compounds often serve as building blocks for pharmaceutical agents due to their ability to interact with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume